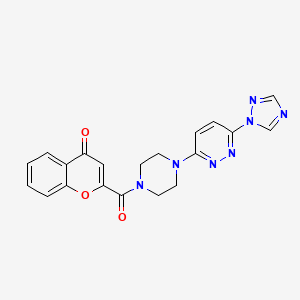
2-(4-(6-(1H-1,2,4-triazol-1-yl)pyridazin-3-yl)piperazine-1-carbonyl)-4H-chromen-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-(4-(6-(1H-1,2,4-triazol-1-yl)pyridazin-3-yl)piperazine-1-carbonyl)-4H-chromen-4-one is a useful research compound. Its molecular formula is C20H17N7O3 and its molecular weight is 403.402. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
The compound 2-(4-(6-(1H-1,2,4-triazol-1-yl)pyridazin-3-yl)piperazine-1-carbonyl)-4H-chromen-4-one is a novel synthetic derivative that integrates multiple pharmacophores, including a triazole moiety known for its diverse biological activities. This article reviews the biological activity of this compound, focusing on its potential therapeutic applications based on existing research findings.
Structural Overview
The molecular structure of the compound features several functional groups that contribute to its bioactivity:
- Triazole Ring : Known for antimicrobial and anticancer properties.
- Pyridazine and Piperazine Moieties : Associated with various pharmacological effects.
- Coumarin Core : Exhibits anti-inflammatory and anticoagulant activities.
Antimicrobial Activity
Research indicates that triazole derivatives exhibit significant antimicrobial properties. For instance, the presence of the triazole ring in similar compounds has been linked to enhanced activity against a range of pathogens, including bacteria and fungi. A study highlighted that derivatives with a pyridinyl substitution demonstrated notable antifungal effects against Candida species, suggesting potential applications in treating fungal infections .
Anticancer Potential
The anticancer activity of compounds containing the triazole structure has been extensively documented. For example, derivatives similar to the one have shown IC50 values indicating potent cytotoxicity against various cancer cell lines. In vitro studies reported that certain triazole-containing compounds inhibited cell proliferation in human colon cancer cells (HCT116) with IC50 values as low as 4.36 µM . The mechanism of action is believed to involve the inhibition of key enzymes like cyclin-dependent kinases (CDK), which are crucial for cell cycle progression.
Anti-inflammatory Effects
Compounds with coumarin structures have been recognized for their anti-inflammatory properties. The integration of the coumarin core in this compound suggests potential efficacy in reducing inflammation. In related studies, coumarin derivatives demonstrated significant inhibition of pro-inflammatory cytokines, indicating a promising avenue for treating inflammatory diseases .
Case Study 1: Antimicrobial Efficacy
A recent study evaluated the antimicrobial activity of various triazole derivatives, including those similar to our compound. The results showed that modifications at the piperazine position significantly influenced the antimicrobial spectrum, with some derivatives exhibiting broad-spectrum activity against both Gram-positive and Gram-negative bacteria .
Case Study 2: Anticancer Activity
In another investigation, a series of triazole-based compounds were synthesized and tested against different cancer cell lines. One derivative exhibited an IC50 value of 5.0 µM against breast cancer cells (MCF7), demonstrating comparable efficacy to standard chemotherapeutic agents . Molecular docking studies suggested that these compounds interact with the ATP-binding site of kinases, providing insights into their mechanism of action.
Data Table: Summary of Biological Activities
Properties
IUPAC Name |
2-[4-[6-(1,2,4-triazol-1-yl)pyridazin-3-yl]piperazine-1-carbonyl]chromen-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17N7O3/c28-15-11-17(30-16-4-2-1-3-14(15)16)20(29)26-9-7-25(8-10-26)18-5-6-19(24-23-18)27-13-21-12-22-27/h1-6,11-13H,7-10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RHRYAOOMQLBKBZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NN=C(C=C2)N3C=NC=N3)C(=O)C4=CC(=O)C5=CC=CC=C5O4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17N7O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














